[3-(4-Methoxyphenyl)-2,2-dimethyl-4-phenylchromen-7-yl] acetate
Description
Properties
CAS No. |
5218-96-2 |
|---|---|
Molecular Formula |
C26H24O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-2,2-dimethyl-4-phenylchromen-7-yl] acetate |
InChI |
InChI=1S/C26H24O4/c1-17(27)29-21-14-15-22-23(16-21)30-26(2,3)25(19-10-12-20(28-4)13-11-19)24(22)18-8-6-5-7-9-18/h5-16H,1-4H3 |
InChI Key |
JZSJRCBITBJXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(O2)(C)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
[3-(4-Methoxyphenyl)-2,2-dimethyl-4-phenylchromen-7-yl] acetate, a derivative of chromen, has garnered attention in recent years for its potential biological activities. This compound belongs to the flavonoid family, which is known for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.
- Molecular Formula : C26H24O4
- Molecular Weight : 400.466 g/mol
- Density : 1.16 g/cm³
- Boiling Point : 520.9°C at 760 mmHg
- CAS Number : 5218-96-2
Anticancer Activity
Research indicates that flavonoids, including derivatives like this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines:
| Compound | Concentration | Cell Line | Effect |
|---|---|---|---|
| This compound | 10–50 µM | MDA-MB-231 | Induction of apoptosis |
| Galangin | 0–40 µM | B16F1 | Inhibition of migration |
| Caffeic acid phenylethyl ester | 0.005–0.1 mg/mL | HeLa | Anti-metastatic activity |
The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Anti-inflammatory and Antioxidant Properties
Flavonoids are also recognized for their anti-inflammatory and antioxidant effects. Studies suggest that this compound can reduce oxidative stress markers and inflammatory cytokines in vitro:
| Activity | Mechanism |
|---|---|
| Antioxidant | Scavenging free radicals |
| Anti-inflammatory | Inhibition of NF-kB signaling pathway |
These properties are crucial for preventing chronic diseases linked to inflammation and oxidative damage .
Neuroprotective Effects
Emerging evidence suggests that flavonoids may offer neuroprotective benefits. The compound's ability to cross the blood-brain barrier could allow it to exert protective effects against neurodegenerative diseases:
| Study Focus | Findings |
|---|---|
| Neuroprotection in Alzheimer's models | Reduced amyloid-beta accumulation |
| Cognitive enhancement in animal models | Improved memory performance |
These findings indicate potential therapeutic applications for neurodegenerative conditions .
Case Studies
Several case studies have examined the efficacy of flavonoid compounds similar to this compound:
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer showed that a flavonoid-rich extract led to a significant reduction in tumor size and improved quality of life.
- Diabetes Management : Another study investigated the role of flavonoids in managing blood glucose levels in diabetic rats, demonstrating a marked decrease in hyperglycemia when treated with this compound.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on structural similarity.
Key Observations:
Substituent Impact on Activity: The trimethyl derivative ([3-(4-Methoxyphenyl)-2,2,4-trimethyl-2H-chromen-7-yl] acetate) demonstrated potent prolyl hydroxylase-2 activation, suggesting that methyl groups at positions 2 and 4 enhance binding to enzyme targets .
Halogen vs. Methoxy Substituents: The dichlorophenoxy analog ([3-(2,4-Dichlorophenoxy)-4-oxochromen-7-yl] acetate) introduces electron-withdrawing chlorine atoms, which could influence electronic properties and receptor interactions compared to methoxy-substituted derivatives .
Phenyl vs. Methyl Groups: The target compound’s 4-phenyl group (vs.
Q & A
Basic: What are the optimal synthetic routes for [3-(4-Methoxyphenyl)-2,2-dimethyl-4-phenylchromen-7-yl] acetate, and what experimental parameters are critical for yield optimization?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the condensation of substituted phenols with ketones or aldehydes to form the chromenone core. Key steps include:
- Core Formation : Acid- or base-catalyzed cyclization of intermediates like 4-methoxyphenylacetophenone derivatives under reflux conditions (e.g., ethanol/H₂SO₄, 12–24 hours) .
- Esterification : Acetylation of the hydroxyl group at the 7-position using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or DMAP) .
- Critical Parameters :
- Temperature : Excess heat (>100°C) may degrade sensitive methoxy or chromenone groups.
- Catalyst Selection : LiAlH₄ for selective reduction steps , or DMF as a solvent for nucleophilic substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/petroleum ether) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), acetate (-OAc), and chromenone aromatic protons. Methoxy groups resonate at δ ~3.8 ppm, while acetate protons appear at δ ~2.1–2.3 ppm .
- IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and chromenone lactone (C=O) at ~1660 cm⁻¹ .
- Crystallography :
Advanced: How do structural modifications (e.g., trifluoromethyl substitution or ester group variation) impact biological activity and target binding?
Methodological Answer:
Comparative studies of analogs reveal:
- Docking Studies : Use AutoDock Vina with PDB ID 2G19 (prolyl hydroxylase-2) .
- MD Simulations : 100 ns simulations in GROMACS to assess ligand-protein stability .
Advanced: What computational strategies can resolve contradictions in activity data between in vitro and in silico studies?
Methodological Answer:
- Free-Energy Perturbation (FEP) : Quantify binding affinity discrepancies caused by solvent effects or protonation states.
- Solvent Accessibility Analysis : Use PyMOL to identify buried vs. exposed binding pockets influencing in vitro activity .
- Metabolite Prediction : SwissADME or ADMETlab to assess metabolic stability differences .
Advanced: How can researchers address conflicting data on substituent effects across similar chromenone derivatives?
Methodological Answer:
- Systematic SAR Studies : Synthesize and test derivatives with incremental modifications (e.g., -OCH₃ → -OCF₃) .
- Statistical Analysis : Multivariate regression to isolate substituent contributions (e.g., Hammett σ values) .
- Crystallographic Overlays : Superpose ligand-bound protein structures to identify steric clashes or electronic mismatches .
Basic: How can reaction conditions be optimized to minimize byproducts during chromenone ring formation?
Methodological Answer:
- Catalytic Optimization : Use Sc(OTf)₃ or Yb(OTf)₃ for Lewis acid-catalyzed cyclization (reduces dimerization) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve regioselectivity vs. protic solvents .
- Byproduct Monitoring : TLC or HPLC-MS to detect intermediates (e.g., open-chain diketones) .
Advanced: What structure-activity relationship (SAR) trends are observed for hypoxia-inducible factor (HIF-1α) inhibition by this compound class?
Methodological Answer:
Basic: What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Ethyl acetate/water partitioning to remove polar byproducts .
- Flash Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel (40–63 µm).
- Crystallization : Slow evaporation from ethyl acetate/petroleum ether (1:1) for high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
